4-(o-Tolyl)quinoline-3-carboxylic acid
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Overview
Description
4-(o-Tolyl)quinoline-3-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a carboxylic acid group at the 3-position and an o-tolyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(o-Tolyl)quinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-toluidine derivatives with appropriate carboxylic acid precursors under acidic conditions. Another method includes the use of multicomponent reactions, such as the Doebner-Miller reaction, which involves the condensation of aniline derivatives with aldehydes and pyruvic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(o-Tolyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-3-carboxylic acid derivatives, alcohols, aldehydes, and various substituted quinoline compounds .
Scientific Research Applications
4-(o-Tolyl)quinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-(o-Tolyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, the compound has been shown to inhibit the STAT3 signaling pathway, which is crucial for tumor growth and survival .
Comparison with Similar Compounds
Similar Compounds
4-Quinolone-3-carboxylic acid: Similar structure but lacks the o-tolyl group.
Quinoline-4-carboxylic acid: Similar core structure but different substitution pattern.
4-Hydroxy-2-quinolones: Contains a hydroxyl group at the 4-position instead of an o-tolyl group.
Uniqueness
4-(o-Tolyl)quinoline-3-carboxylic acid is unique due to the presence of the o-tolyl group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C17H13NO2 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-(2-methylphenyl)quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H13NO2/c1-11-6-2-3-7-12(11)16-13-8-4-5-9-15(13)18-10-14(16)17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
CUPFUNNEOIHNSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=NC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
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